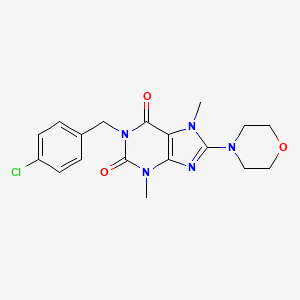![molecular formula C14H20BrNO3 B2570330 叔丁基-N-[1-(4-溴苯氧基)丙-2-基]氨基甲酸酯 CAS No. 2237237-81-7](/img/structure/B2570330.png)
叔丁基-N-[1-(4-溴苯氧基)丙-2-基]氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate is an organic compound with the molecular formula C14H20BrNO3. It is characterized by the presence of a tert-butyl carbamate group attached to a propan-2-yl chain, which is further linked to a 4-bromophenoxy moiety. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions due to its unique structural properties.
Biology
Biochemical Studies: Utilized in studies involving enzyme inhibition and protein interactions.
Medicine
Drug Development: Investigated for potential pharmacological properties and as a building block in drug synthesis.
Industry
Material Science: Applied in the development of new materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-bromophenol with an appropriate alkylating agent, such as 1-bromo-2-propanol, to form 1-(4-bromophenoxy)propan-2-ol.
Carbamate Formation: The intermediate is then reacted with tert-butyl isocyanate under controlled conditions to form the final product, tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
化学反应分析
Types of Reactions
tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy ring can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids or Bases: For hydrolysis reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used.
Hydrolysis Products: Corresponding amine and carbon dioxide.
Oxidation and Reduction Products: Vary based on the specific reaction conditions.
作用机制
The mechanism by which tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or proteins, potentially inhibiting their activity.
Pathways Involved: Modulation of biochemical pathways related to its target proteins or enzymes.
相似化合物的比较
Similar Compounds
- tert-Butyl N-[1-(2-bromophenoxy)propan-2-yl]carbamate
- tert-Butyl N-[1-(3-bromophenoxy)propan-2-yl]carbamate
Uniqueness
tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate is unique due to the position of the bromine atom on the phenoxy ring, which can influence its reactivity and interaction with other molecules.
This detailed overview provides a comprehensive understanding of tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
tert-butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-10(16-13(17)19-14(2,3)4)9-18-12-7-5-11(15)6-8-12/h5-8,10H,9H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHQWGAILKFWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B2570248.png)
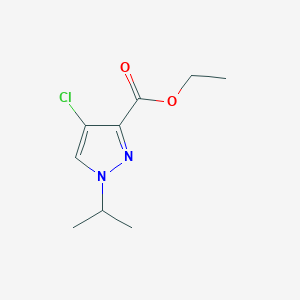
![7-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3,4,4-trifluoro-3-butenyl sulfide](/img/structure/B2570250.png)
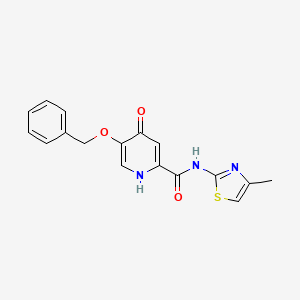
![N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2570254.png)
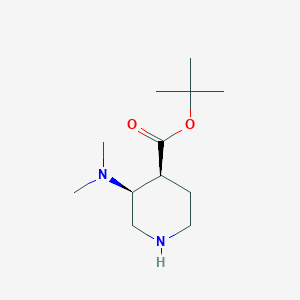
![N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoro-1-phenylethyl)amino]acetamide](/img/structure/B2570260.png)
![13-Butyl-8-(4-chlorophenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2570262.png)
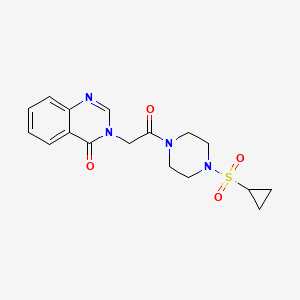
![2-[(2-Methylbenzyl)thio]acetohydrazide](/img/structure/B2570265.png)
![{2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride](/img/structure/B2570266.png)
![6-(4-ethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2570267.png)
![3,3-[Spiro-2-adamantyl]-1-indanone hydrazone](/img/structure/B2570268.png)
